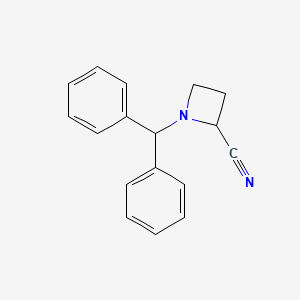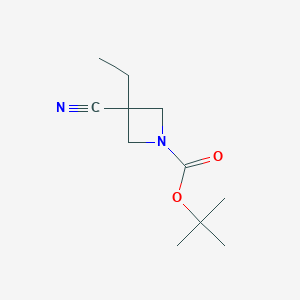
3-Ethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylcyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentane, where an ethyl group is attached to the third carbon of the cyclopentane ring, and a carboxylic acid group is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by carboxylation. The process typically includes the following steps:
Alkylation: Cyclopentanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 3-ethylcyclopentanone.
Carboxylation: The resulting 3-ethylcyclopentanone is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Ethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.
Comparación Con Compuestos Similares
Cyclopentane-1-carboxylic acid: Lacks the ethyl group, resulting in different chemical and physical properties.
3-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Cyclohexane-1-carboxylic acid: Contains a six-membered ring, which affects its stability and reactivity compared to the five-membered ring of 3-Ethylcyclopentane-1-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-ethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-2-6-3-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Clave InChI |
WZCASORSFXQNNX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8598931.png)
![[3-(Benzylsulfanyl)phenyl]cyanamide](/img/structure/B8598937.png)
![Dimethyl [3-(4-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8598955.png)

![Methyl 2-[5-(hydroxymethyl)-2-thienyl]acetate](/img/structure/B8598968.png)



![5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8599009.png)
![tert-butyl 7-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8599016.png)
![4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid](/img/structure/B8599023.png)



